![molecular formula C20H14F3N3O2 B2845605 Ethyl 8-cyano-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate CAS No. 955284-42-1](/img/structure/B2845605.png)
Ethyl 8-cyano-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 8-cyano-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate” is a complex organic compound. It contains a trifluoromethyl group, an aniline group, and a quinoline group . The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. Aniline is an organic compound with the formula C6H5NH2. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, 4-Cyano-3-(trifluoromethyl)aniline, also known as 4-amino-2-(trifluoromethyl)benzonitrile, is a cyanated and trifluoromethylated derivative of aniline. It is the starting material in one of the chemical syntheses of the nonsteroidal antiandrogen bicalutamide . Another related compound, Ethyl 4-hydroxy-8-(trifluoromethyl)-3-quinolinecarboxylate, has been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile .Molecular Structure Analysis
The molecular structure of such compounds is typically complex due to the presence of multiple functional groups. For instance, the compound 4-Cyano-3-(trifluoromethyl)aniline has a molecular formula of C8H5F3N2 and a molar mass of 186.137 g·mol −1 . The compound Ethyl 4-hydroxy-8-(trifluoromethyl)-3-quinolinecarboxylate has a linear formula of C13H10F3NO3 .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. For instance, the compound 4-Cyano-3-(trifluoromethyl)aniline is used as a starting material in the synthesis of the nonsteroidal antiandrogen bicalutamide . Another related compound, Ethyl 3-((3,5-bis(trifluoromethyl)phenyl)amino)-2-cyano-4,4,4-trifluorobut-2-enoate, has been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their specific chemical structure. For instance, the compound 4-Cyano-3-(trifluoromethyl)aniline has a molecular formula of C8H5F3N2 and a molar mass of 186.137 g·mol −1 . The compound Ethyl 4-hydroxy-8-(trifluoromethyl)-3-quinolinecarboxylate has a linear formula of C13H10F3NO3 .Aplicaciones Científicas De Investigación
- Mechanism : The unique properties of the trifluoromethyl group contribute to their biological activity .
- Example : Ethyl-2-cyanoacetate reacts with ETQ to form 4-hydroxy-2-(trifluoromethyl)quinolinecarboxylate .
- Mechanism : 3,5-bis(trifluoromethyl)benzonitrile serves as a starting material, leading to the formation of selinexor .
Agrochemicals and Crop Protection
Pharmaceuticals
Veterinary Products
Intermediate Synthesis
Selinexor Production
Photoredox Catalysis
Mecanismo De Acción
The mechanism of action of such compounds can vary depending on their specific chemical structure and the biological systems they interact with. For instance, 4-Cyano-3-(trifluoromethyl)aniline is used as a starting material in the synthesis of the nonsteroidal antiandrogen bicalutamide . Bicalutamide is a medication that directly blocks the action of male sex hormones and is used in the treatment of prostate cancer.
Direcciones Futuras
The future directions for research and development involving such compounds are likely to be influenced by their potential applications in various fields such as medicine, agriculture, and materials science. For instance, trifluoromethylated heterocycles have gained attention due to their physical and pharmaceutical properties and their usage in industry, medicine, and agriculture . It is expected that many novel applications of these compounds will be discovered in the future .
Propiedades
IUPAC Name |
ethyl 8-cyano-4-[3-(trifluoromethyl)anilino]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2/c1-2-28-19(27)16-11-25-17-12(10-24)5-3-8-15(17)18(16)26-14-7-4-6-13(9-14)20(21,22)23/h3-9,11H,2H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJQMLDDNNVXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-cyano-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

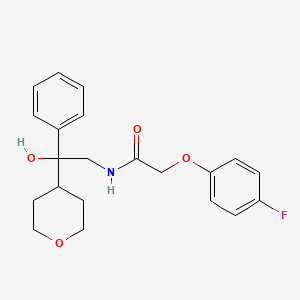
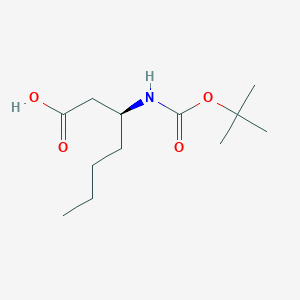

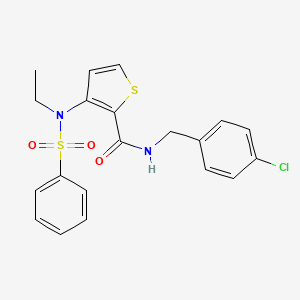
![8-(2,5-dimethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845530.png)
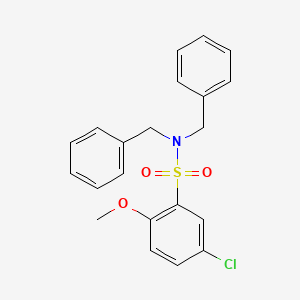

![N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2845534.png)
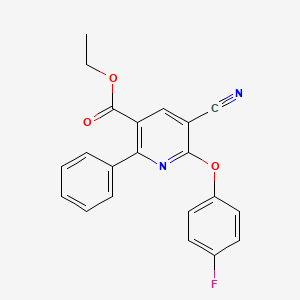

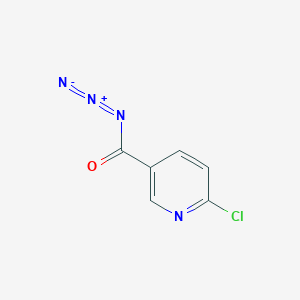
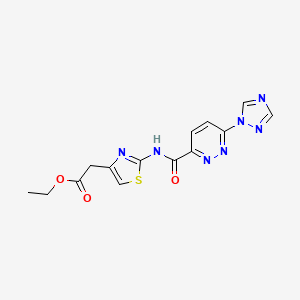
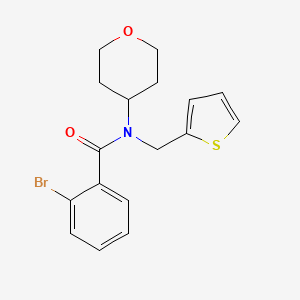
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2845545.png)